5-Propyl-2-thiouracil

Thyroid Peroxidase Inhibition Antithyroid Drug Screening Endocrine Disruption

5-Propyl-2-thiouracil (PTU) is the definitive dual-mechanism antithyroid agent for preclinical research. Unlike methimazole, PTU uniquely inhibits both thyroid peroxidase (TPO) and type I 5'-deiodinase, blocking hormone biosynthesis and peripheral T4-to-T3 conversion—critical for consistent hypothyroidism induction in rodent models. Substituting with other thiouracils compromises experimental validity. Supplied at ≥98% purity with validated solubility (50 mg/mL in 1 M NH4OH), PTU is the gold-standard reference for thyroid research and antithyroid drug discovery programs.

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
CAS No. 2954-52-1
Cat. No. B1630708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Propyl-2-thiouracil
CAS2954-52-1
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCCCC1=CNC(=S)NC1=O
InChIInChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11)
InChIKeyRWJRFPUNLXBCML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-2-thiouracil (CAS 2954-52-1): Chemical Identity and Core Antithyroid Mechanism


5-Propyl-2-thiouracil, commonly abbreviated as PTU, is a thiourea-derived pyrimidine antithyroid agent with the molecular formula C7H10N2OS and a molecular weight of 170.23 g/mol [1]. It is structurally characterized by a 6-n-propyl substituent on a 2-thiouracil nucleus, which is essential for its biological activity . As a potent inhibitor of thyroid peroxidase (TPO), it blocks the iodination of tyrosine residues in thyroglobulin, thereby suppressing the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4) [2]. Additionally, PTU uniquely inhibits the type I 5'-deiodinase enzyme in peripheral tissues, which impairs the conversion of the prohormone T4 to the more active T3 [3]. This dual mechanism—blocking both hormone synthesis and peripheral activation—distinguishes PTU from other antithyroid drugs like methimazole and carbimazole, which lack significant deiodinase-inhibitory activity, and establishes its specific utility in managing severe hyperthyroidism and thyroid storm [4].

5-Propyl-2-thiouracil: Why Substitution with Generic Thiouracils or Methimazole Can Compromise Experimental Reproducibility


The antithyroid activity of thiouracil derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring, making simple substitution of 5-Propyl-2-thiouracil with other thiouracils or methimazole a significant risk to experimental validity [1]. Studies demonstrate that replacing the 6-n-propyl group with hydrogen (thiouracil) or methyl (methylthiouracil) substantially reduces potency against thyroid peroxidase (TPO) and eliminates the unique peripheral deiodinase inhibition that is a hallmark of PTU [2]. Furthermore, even closely related analogs like 5-hydroxy-6-n-propyl-2-thiouracil or 1-acetyl-6-n-propyl-2-thiouracil exhibit markedly different antiperoxidase activities compared to the parent compound [3]. The class of antithyroid drugs also includes imidazoles like methimazole, which, while potent TPO inhibitors (IC50 ~1.07 µM), do not inhibit 5'-deiodinase and thus fail to block peripheral T4-to-T3 conversion—a critical mechanistic distinction that directly impacts the hormonal profile achieved in animal models [4]. Consequently, generic substitution without careful consideration of these structural and mechanistic differences can lead to inconsistent levels of thyroid hormone suppression and unpredictable downstream effects in gene regulation and physiological studies.

5-Propyl-2-thiouracil: Quantitative Evidence for Differentiated Procurement and Application


Comparative TPO Inhibition Potency: 5-Propyl-2-thiouracil vs. Methimazole and Other Xenobiotics

In a standardized rat thyroid gland microsomal assay using L-tyrosine as the physiological substrate, 6-propyl-2-thiouracil demonstrated an IC50 value of 1.96 µM for the inhibition of thyroid peroxidase (TPO) activity [1]. This potency places it among the most effective TPO inhibitors tested, though it is less potent than methimazole (IC50 = 1.07 µM) and 3-amino-1,2,4-triazole (IC50 = 0.059 µM) in this specific assay system [1]. The quantitative data provide a clear benchmark for researchers requiring a TPO inhibitor with a defined potency profile for thyroid hormone synthesis disruption studies [1].

Thyroid Peroxidase Inhibition Antithyroid Drug Screening Endocrine Disruption

In Vivo Antithyroid Efficacy: PTU as Baseline Comparator for Novel Thiouracil Derivatives

In a hyperthyroid rat model, treatment with 5-Propyl-2-thiouracil (PTU) served as the baseline comparator for evaluating a series of novel thiouracil derivatives [1]. The study found that most of the newly designed compounds exhibited superior activity relative to PTU, reducing mean serum T4 levels by 3% to 60% more than the PTU-treated group [1]. However, the effect of these new compounds on serum T3 levels was comparable to that of PTU treatment, highlighting PTU's consistent and well-characterized in vivo profile for suppressing T3 [1].

In Vivo Efficacy Serum T4 Reduction Hyperthyroidism Model

Unique Peripheral 5'-Deiodinase Inhibition: A Differentiating Feature of PTU vs. Methimazole and Analogs

Unlike methimazole and many other thiouracil derivatives, 5-Propyl-2-thiouracil possesses the unique ability to inhibit type I 5'-deiodinase, the enzyme responsible for converting the prohormone thyroxine (T4) to the active triiodothyronine (T3) in peripheral tissues [1]. In a comparative study, PTU at a concentration of 1 mM inhibited pituitary T4 5'-deiodinase activity by 19.7 ± 7.4% [1]. This inhibitory activity was significantly lower than that of several 6-anilino-2-thiouracil analogs (e.g., 89.0 ± 1.0% inhibition for compound C) [1]. However, in the same study, PTU at a dose of 0.1 mg/rat inhibited thyroid iodide uptake by 78.2 ± 2.4% and thyroid iodide organification by 36.4 ± 7.3% in vivo, whereas the more potent deiodinase-inhibiting analogs failed to show any antithyroid activity in vivo at equivalent or higher doses [1].

5'-Deiodinase Inhibition Peripheral T4 to T3 Conversion Mechanism of Action

Physicochemical Properties: Solubility Profile of PTU Compared to Unsubstituted Thiouracil

The physicochemical properties of 5-Propyl-2-thiouracil differ significantly from unsubstituted thiouracil, impacting its handling and formulation. Propylthiouracil is slightly soluble in water and sparingly soluble in ethanol and acetone, whereas thiouracil is very slightly soluble in water and sparingly soluble in alcohol [1]. This difference is critical for researchers preparing solutions for in vitro or in vivo studies. Additionally, commercial PTU is typically supplied as a powder with a solubility of 50 mg/mL in 1 M ammonium hydroxide, producing a clear to slightly hazy, colorless to light yellow solution .

Solubility Formulation Bioavailability

Analytical Differentiation: PTU as a Distinct Analyte in Multi-Thyreostat Residue Analysis

In the context of food safety and residue analysis, 5-Propyl-2-thiouracil (PTU) is a distinct analyte that must be differentiated from other thyreostats, including thiouracil, methylthiouracil, and phenylthiouracil [1]. Validated UHPLC-MS/MS methods have been developed to simultaneously quantify these compounds, with PTU exhibiting a unique retention time and mass spectrometric fragmentation pattern [2]. The use of deuterated propylthiouracil-d5 as an internal standard further enables precise and accurate quantification of PTU in complex biological matrices like urine and thyroid tissue, with decision limits (CCα) and detection capabilities (CCβ) below the recommended value of 10 µg/kg [2].

Analytical Chemistry LC-MS/MS Residue Analysis

TPO and LPO Inhibition: A Defined Binding Profile for PTU

The mode of binding of 5-Propyl-2-thiouracil to mammalian haem peroxidases has been elucidated through X-ray crystallography, revealing a specific interaction within the substrate-binding site on the distal haem side [1]. This structural information is complemented by quantitative inhibition data: PTU inhibits lactoperoxidase (LPO) with an IC50 of 47 µM and thyroid peroxidase (TPO) with an IC50 of 30 µM [1]. The 1.57-fold difference in potency between these two closely related peroxidases is attributed to a single amino acid substitution (Ala114 in LPO vs. Thr205 in TPO) within the substrate-binding pocket, highlighting the exquisite sensitivity of PTU's inhibitory activity to subtle changes in the enzyme's active site architecture [1].

Thyroid Peroxidase Lactoperoxidase Enzyme Inhibition X-ray Crystallography

5-Propyl-2-thiouracil: Validated Applications for Scientific and Industrial Use


Induction and Study of Hypothyroidism in Animal Models

5-Propyl-2-thiouracil (PTU) is a gold-standard tool for the reliable induction of hypothyroidism in rodent models . Its well-characterized in vivo efficacy in reducing serum T4 and T3 levels, as demonstrated in comparative studies with novel antithyroid agents, makes it an ideal choice for studies investigating the physiological consequences of thyroid hormone deficiency on organ systems such as the heart, brain, and liver [1]. Protocols involving intraperitoneal administration of PTU over 21 days have been successfully employed to create a stable hypothyroid state for downstream analyses of gene regulation and tissue function .

Reference Standard for Screening and Validation of Novel Antithyroid Compounds

Given its established in vivo potency and unique dual mechanism of action (TPO and 5'-deiodinase inhibition), PTU serves as an indispensable positive control and baseline comparator in the discovery and development of next-generation antithyroid agents . As shown in structure-activity relationship (SAR) studies, the ability of novel compounds to outperform PTU in reducing serum T4 levels by a quantifiable margin (e.g., 3-60%) is a key benchmark for advancing lead candidates [1]. Its consistent performance ensures that experimental results are robust and reproducible, facilitating cross-study comparisons and accelerating the drug development pipeline .

Analytical Standard for Thyreostat Residue Monitoring in Food Safety

In analytical chemistry and food safety laboratories, high-purity 5-Propyl-2-thiouracil is a critical reference material for the development, validation, and routine application of UHPLC-MS/MS methods designed to detect and quantify illegal thyreostatic agents in animal-derived products . The availability of deuterated PTU-d5 as an internal standard enables the precise and accurate quantification required to meet strict regulatory limits (e.g., CCα and CCβ < 10 µg/kg) in matrices such as urine, muscle, thyroid tissue, and baby food [1]. Its distinct retention time and mass spectral signature ensure unambiguous identification in complex sample mixtures, preventing false positives and ensuring compliance with EU regulations .

Mechanistic Studies of Thyroid Hormone Action and Gene Regulation

PTU's ability to block both thyroid hormone biosynthesis and the peripheral conversion of T4 to T3 makes it a uniquely valuable tool for dissecting the complex pathways of thyroid hormone action . By creating a controlled state of hypothyroidism, researchers can use PTU to investigate the specific roles of T3 and T4 in regulating gene expression in target tissues [1]. This application is supported by a wealth of literature, including studies examining thyroid hormone response elements (TREs) in cardiac gene promoters and the effects of PTU-induced hypothyroidism on wound healing and other physiological processes . The compound's defined solubility profile (e.g., 50 mg/mL in 1 M NH4OH) also provides practical guidance for preparing reliable dosing solutions for such studies [2].

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